(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid is a synthetic peptide compound It is characterized by the presence of a trifluoroacetate group, which is often used in peptide synthesis to enhance stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, altering their activity or stability. This interaction can modulate various cellular pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 Trifluoroacetate: Another peptide with a trifluoroacetate group, used in similar research contexts.
Ac-LEVD-CHO Trifluoroacetate: A peptide known for its inhibitory effects on caspase-4.
Uniqueness
(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid is unique due to its specific sequence and the presence of the Psi[CHOH-CH2] moiety, which can confer distinct structural and functional properties compared to other peptides .
Properties
Molecular Formula |
C43H67F3N6O13S |
---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H66N6O11S.C2HF3O2/c1-22(2)19-31(46-39(55)30(17-18-59-9)45-40(56)35(24(5)6)43-26(8)48)33(49)21-28(23(3)4)37(53)42-25(7)36(52)44-29(15-16-34(50)51)38(54)47-32(41(57)58)20-27-13-11-10-12-14-27;3-2(4,5)1(6)7/h10-14,22-25,28-33,35,49H,15-21H2,1-9H3,(H,42,53)(H,43,48)(H,44,52)(H,45,56)(H,46,55)(H,47,54)(H,50,51)(H,57,58);(H,6,7)/t25-,28-,29-,30-,31-,32-,33-,35-;/m0./s1 |
InChI Key |
WWXGVZPUMAFIIO-YJNCLJIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)C)O)C(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(CC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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